molecular formula C10H18O6 B13727556 (2R)-dimethyl 2-(1-ethoxyethoxy)succinate

(2R)-dimethyl 2-(1-ethoxyethoxy)succinate

Cat. No.: B13727556
M. Wt: 234.25 g/mol
InChI Key: LPJKRDYMAKKKJI-BRFYHDHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-dimethyl 2-(1-ethoxyethoxy)succinate: is an organic compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-dimethyl 2-(1-ethoxyethoxy)succinate typically involves the esterification of succinic acid derivatives. One common method is the reaction of (2R)-2-hydroxy-2-(1-ethoxyethoxy)succinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-dimethyl 2-(1-ethoxyethoxy)succinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether or ester groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols, ethers.

    Substitution: Various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2R)-dimethyl 2-(1-ethoxyethoxy)succinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ether groups. It may also serve as a model compound for understanding metabolic pathways.

Medicine: The compound’s derivatives may have potential pharmaceutical applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in chemical manufacturing processes is significant.

Mechanism of Action

The mechanism of action of (2R)-dimethyl 2-(1-ethoxyethoxy)succinate involves its interaction with various molecular targets. The ester and ether groups in the compound can undergo hydrolysis, leading to the formation of succinic acid derivatives and alcohols. These reactions are catalyzed by enzymes such as esterases and hydrolases. The compound’s effects are mediated through these enzymatic pathways, influencing metabolic processes and biochemical reactions.

Comparison with Similar Compounds

    Dimethyl succinate: A simpler ester of succinic acid, lacking the ether group.

    Diethyl succinate: Another ester of succinic acid, with ethyl groups instead of methyl groups.

    Ethyl 2-(1-ethoxyethoxy)succinate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: (2R)-dimethyl 2-(1-ethoxyethoxy)succinate is unique due to the presence of both ester and ether functional groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like dimethyl succinate. Its stereochemistry (2R) also adds to its uniqueness, as it can exhibit different reactivity and interactions compared to its (2S) counterpart.

Properties

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

dimethyl (2R)-2-(1-ethoxyethoxy)butanedioate

InChI

InChI=1S/C10H18O6/c1-5-15-7(2)16-8(10(12)14-4)6-9(11)13-3/h7-8H,5-6H2,1-4H3/t7?,8-/m1/s1

InChI Key

LPJKRDYMAKKKJI-BRFYHDHCSA-N

Isomeric SMILES

CCOC(C)O[C@H](CC(=O)OC)C(=O)OC

Canonical SMILES

CCOC(C)OC(CC(=O)OC)C(=O)OC

Origin of Product

United States

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